REACTION_CXSMILES
|
[C:1]1([O:7]C)C=C[CH:4]=[CH:3][CH:2]=1.F[C:10](F)(F)[C:11]([OH:13])=O.C[N:17]([Si](C)(C)C)[C:18](=[O:23])[C:19](F)(F)F.CCOCC.C(#[N:35])C>CO>[OH:7][C:1]1[CH:2]=[C:3]([CH2:19][C:18]([NH:17][NH2:35])=[O:23])[CH:4]=[CH:10][C:11]=1[OH:13]
|
Name
|
t-butoxycarbonyl
|
Quantity
|
3.58 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.38 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
2.59 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C(F)(F)F)=O)[Si](C)(C)C
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
20 L
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
STIRRING
|
Details
|
the residue was stirred with dry ether
|
Type
|
CUSTOM
|
Details
|
collected by suction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo over phosphorous pentoxide
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated again in vacuo
|
Type
|
STIRRING
|
Details
|
the residue was stirred with petroleum ether until the sticky material
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1O)CC(=O)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |